Cyclohexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Cyclohexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound with a complex structure that includes a cyclohexyl group, a methylphenyl group, and a dioxo-isoindolinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclohexylamine with 3-methylphthalic anhydride to form an intermediate, which is then reacted with phosgene to introduce the dioxo-isoindolinecarboxylate moiety. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoindolinecarboxylate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
Cyclohexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Cyclohexyl 2-(3-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Cyclohexyl 2-(3-methylphenyl)-1,3-dioxo-5-pyrrolidinecarboxylate
Uniqueness
Cyclohexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific substitution pattern and the presence of the isoindolinecarboxylate moiety
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
cyclohexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-14-6-5-7-16(12-14)23-20(24)18-11-10-15(13-19(18)21(23)25)22(26)27-17-8-3-2-4-9-17/h5-7,10-13,17H,2-4,8-9H2,1H3 |
InChI Key |
LRXFUQWAUPZEGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4CCCCC4 |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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